molecular formula C4H5ClO2 B1265820 1-Chlorobutane-2,3-dione CAS No. 5559-62-6

1-Chlorobutane-2,3-dione

Cat. No.: B1265820
CAS No.: 5559-62-6
M. Wt: 120.53 g/mol
InChI Key: AHPSZWVDPABXPI-UHFFFAOYSA-N
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Description

1-Chlorobutane-2,3-dione is an organic compound with the molecular formula C4H5ClO2. It is a chlorinated derivative of butanedione and is known for its reactivity and applications in various fields of scientific research. The compound is characterized by the presence of a chlorine atom attached to the butanedione structure, which significantly influences its chemical behavior and properties.

Mechanism of Action

Mode of Action

It is known that the compound can interact with various biochemical entities, potentially leading to changes in cellular processes .

Biochemical Pathways

It is plausible that the compound could influence a variety of pathways due to its potential interactions with different biochemical entities.

Pharmacokinetics

It is known that the compound can be analyzed using a reverse phase (rp) hplc method . This suggests that it may have certain properties that affect its bioavailability, such as solubility and stability.

Result of Action

It is known that the compound can react with sodium carbonate in the presence of olefins to give oxazines . This suggests that the compound may have the ability to participate in certain chemical reactions, potentially leading to various molecular and cellular effects.

Action Environment

The action, efficacy, and stability of 1-Chlorobutane-2,3-dione can be influenced by various environmental factors. For instance, the compound is known to be stable at room temperature . Other factors, such as pH and the presence of other chemicals, may also influence its action.

Biochemical Analysis

Biochemical Properties

1-Chlorobutane-2,3-dione plays a significant role in biochemical reactions, particularly in the context of electrophilic addition and cycloaddition reactions. It interacts with various enzymes and proteins, including those involved in oxidative stress responses and metabolic pathways. For instance, this compound can react with nucleophilic amino acid residues in proteins, leading to the formation of covalent adducts. This interaction can alter the function of the proteins and enzymes, potentially inhibiting their activity or modifying their catalytic properties .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to induce oxidative stress in cells by generating reactive oxygen species (ROS). This oxidative stress can lead to the activation of signaling pathways such as the MAPK/ERK pathway, which in turn affects gene expression and cellular responses to stress . Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic sites on biomolecules, such as the thiol groups of cysteine residues in proteins. This covalent modification can inhibit enzyme activity by blocking the active site or inducing conformational changes in the protein structure. Furthermore, this compound can act as an electrophile, reacting with nucleophilic DNA bases and potentially causing mutations or DNA damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular function, including sustained oxidative stress and prolonged inhibition of metabolic enzymes . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity. Studies have shown that high doses of this compound can cause adverse effects such as liver damage, oxidative stress, and disruption of metabolic pathways . It is important to determine the threshold dose at which these toxic effects occur to ensure safe and effective use of the compound in research.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and detoxification. It can be metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of the compound to more water-soluble metabolites that can be excreted from the body . Additionally, this compound can affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid (TCA) cycle, leading to altered levels of metabolites and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound within tissues can influence its biological activity and toxicity, as well as its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, the presence of specific amino acid sequences can target this compound to the mitochondria, where it can affect mitochondrial function and energy production.

Preparation Methods

1-Chlorobutane-2,3-dione can be synthesized through several methods. One common synthetic route involves the reaction of 2,3-butanedione with sulfuryl chloride in benzene at 60°C. The reaction mixture is stirred overnight, and the product is purified by distillation, yielding this compound as a yellow liquid . This method provides a yield of approximately 60%.

Chemical Reactions Analysis

1-Chlorobutane-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The chlorine atom in this compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Cycloaddition: It reacts with olefins in the presence of sodium carbonate to form oxazines.

Common reagents used in these reactions include sulfuryl chloride, sodium carbonate, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chlorobutane-2,3-dione has several applications in scientific research:

Comparison with Similar Compounds

1-Chlorobutane-2,3-dione can be compared with other chlorinated butanedione derivatives, such as:

  • 3-Chlorobutane-2,3-dione
  • 1,1-Dichlorobutane-2,3-dione
  • 2,3-Dichlorobutane-1,4-dione

These compounds share similar chemical structures but differ in the position and number of chlorine atoms, which influence their reactivity and applications.

Properties

IUPAC Name

1-chlorobutane-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO2/c1-3(6)4(7)2-5/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPSZWVDPABXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90204136
Record name 1-Chloro-2,3-butanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5559-62-6
Record name 1-Chloro-2,3-butanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5559-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chlorobutane-2,3-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005559626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-2,3-butanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chlorobutane-2,3-dione
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-CHLOROBUTANE-2,3-DIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary reaction pathway of 1-chlorobutane-2,3-dione 2-oxime with olefins, and what role do reaction conditions play?

A1: Research indicates that this compound 2-oxime reacts with olefins in the presence of sodium carbonate to yield dihydro-oxazines [, ]. This reaction is proposed to proceed via the formation of a reactive intermediate, 3-nitrosobut-3-en-2-one. The reaction is stereoselective, favoring the formation of specific dihydro-oxazine isomers. The choice of olefin influences the reaction yield, with electron-rich olefins generally leading to higher yields [].

Q2: How can dihydro-oxazines, derived from this compound 2-oxime, be further transformed?

A2: Dihydro-oxazines, synthesized from the reaction of this compound 2-oxime with enol ethers, can be converted into 3-alkoxypyridine 1-oxides. This transformation is achieved through treatment with alcoholic hydrochloric acid (HCl) [].

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